molecular formula C44H82NO8P B1261337 [(2R)-3-hexadecanoyloxy-2-[(5Z,8Z,11Z)-icosa-5,8,11-trienoyl]oxypropyl] 2-(trimethylazaniumyl)ethyl phosphate

[(2R)-3-hexadecanoyloxy-2-[(5Z,8Z,11Z)-icosa-5,8,11-trienoyl]oxypropyl] 2-(trimethylazaniumyl)ethyl phosphate

Cat. No.: B1261337
M. Wt: 784.1 g/mol
InChI Key: XMZFUVYOYPLVOA-VLHUWQDUSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

[(2R)-3-hexadecanoyloxy-2-[(5Z,8Z,11Z)-icosa-5,8,11-trienoyl]oxypropyl] 2-(trimethylazaniumyl)ethyl phosphate is a type of phosphatidylcholine, a class of phospholipids that incorporate choline as a headgroup. Phosphatidylcholines are a major component of biological membranes and play a crucial role in membrane structure and function. The specific structure of this compound includes a palmitic acid (16:0) and an eicosatrienoic acid (20:3) with cis double bonds at positions 5, 8, and 11.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(2R)-3-hexadecanoyloxy-2-[(5Z,8Z,11Z)-icosa-5,8,11-trienoyl]oxypropyl] 2-(trimethylazaniumyl)ethyl phosphate typically involves the esterification of glycerophosphocholine with the respective fatty acids. The reaction conditions often include the use of catalysts such as dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) to facilitate the esterification process. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature.

Industrial Production Methods

Industrial production of phosphatidylcholines, including this compound, often involves extraction from natural sources such as egg yolk or soybeans. The extraction process can be chemical, using solvents like hexane or ethanol, or mechanical. The extracted phosphatidylcholines are then purified using techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

[(2R)-3-hexadecanoyloxy-2-[(5Z,8Z,11Z)-icosa-5,8,11-trienoyl]oxypropyl] 2-(trimethylazaniumyl)ethyl phosphate can undergo various chemical reactions, including:

    Oxidation: The double bonds in the eicosatrienoic acid can be oxidized, leading to the formation of hydroperoxides.

    Hydrolysis: The ester bonds can be hydrolyzed by phospholipases, resulting in the formation of lysophosphatidylcholine and free fatty acids.

    Substitution: The choline headgroup can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and molecular oxygen.

    Hydrolysis: Enzymes such as phospholipase A2 are commonly used for hydrolysis.

    Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products

    Oxidation: Hydroperoxides and other oxidized derivatives.

    Hydrolysis: Lysophosphatidylcholine and free fatty acids.

    Substitution: Phosphatidylcholine derivatives with modified headgroups.

Scientific Research Applications

[(2R)-3-hexadecanoyloxy-2-[(5Z,8Z,11Z)-icosa-5,8,11-trienoyl]oxypropyl] 2-(trimethylazaniumyl)ethyl phosphate has a wide range of applications in scientific research:

    Chemistry: Used as a model compound for studying lipid oxidation and membrane dynamics.

    Biology: Plays a role in cell signaling and membrane structure studies.

    Medicine: Investigated for its potential in drug delivery systems and as a biomarker for certain diseases.

    Industry: Used in the formulation of liposomes for drug delivery and as an emulsifier in food products.

Mechanism of Action

The mechanism of action of [(2R)-3-hexadecanoyloxy-2-[(5Z,8Z,11Z)-icosa-5,8,11-trienoyl]oxypropyl] 2-(trimethylazaniumyl)ethyl phosphate involves its incorporation into biological membranes, where it influences membrane fluidity and permeability. The compound can also participate in cell signaling pathways by serving as a substrate for the production of second messengers such as diacylglycerol and phosphatidic acid. These second messengers play crucial roles in various cellular processes, including proliferation, differentiation, and apoptosis.

Comparison with Similar Compounds

Similar Compounds

    PC(203(5Z,8Z,11Z)/200): Another phosphatidylcholine with similar fatty acid composition but different chain lengths.

    PC(203(5Z,8Z,11Z)/160): Similar structure but with different fatty acid chains.

    PC(P-160/205(5Z,8Z,11Z,14Z,17Z)): Contains a different polyunsaturated fatty acid.

Uniqueness

[(2R)-3-hexadecanoyloxy-2-[(5Z,8Z,11Z)-icosa-5,8,11-trienoyl]oxypropyl] 2-(trimethylazaniumyl)ethyl phosphate is unique due to its specific combination of fatty acids, which imparts distinct biophysical properties to the membranes it incorporates into. Its unique structure also influences its reactivity and interactions with other biomolecules, making it a valuable compound for various research applications.

Properties

Molecular Formula

C44H82NO8P

Molecular Weight

784.1 g/mol

IUPAC Name

[(2R)-3-hexadecanoyloxy-2-[(5Z,8Z,11Z)-icosa-5,8,11-trienoyl]oxypropyl] 2-(trimethylazaniumyl)ethyl phosphate

InChI

InChI=1S/C44H82NO8P/c1-6-8-10-12-14-16-18-20-21-22-23-25-27-29-31-33-35-37-44(47)53-42(41-52-54(48,49)51-39-38-45(3,4)5)40-50-43(46)36-34-32-30-28-26-24-19-17-15-13-11-9-7-2/h20-21,23,25,29,31,42H,6-19,22,24,26-28,30,32-41H2,1-5H3/b21-20-,25-23-,31-29-/t42-/m1/s1

InChI Key

XMZFUVYOYPLVOA-VLHUWQDUSA-N

Isomeric SMILES

CCCCCCCCCCCCCCCC(=O)OC[C@H](COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)CCC/C=C\C/C=C\C/C=C\CCCCCCCC

Canonical SMILES

CCCCCCCCCCCCCCCC(=O)OCC(COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)CCCC=CCC=CCC=CCCCCCCCC

physical_description

Solid

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
[(2R)-3-hexadecanoyloxy-2-[(5Z,8Z,11Z)-icosa-5,8,11-trienoyl]oxypropyl] 2-(trimethylazaniumyl)ethyl phosphate
Reactant of Route 2
Reactant of Route 2
[(2R)-3-hexadecanoyloxy-2-[(5Z,8Z,11Z)-icosa-5,8,11-trienoyl]oxypropyl] 2-(trimethylazaniumyl)ethyl phosphate
Reactant of Route 3
Reactant of Route 3
[(2R)-3-hexadecanoyloxy-2-[(5Z,8Z,11Z)-icosa-5,8,11-trienoyl]oxypropyl] 2-(trimethylazaniumyl)ethyl phosphate
Reactant of Route 4
Reactant of Route 4
[(2R)-3-hexadecanoyloxy-2-[(5Z,8Z,11Z)-icosa-5,8,11-trienoyl]oxypropyl] 2-(trimethylazaniumyl)ethyl phosphate
Reactant of Route 5
[(2R)-3-hexadecanoyloxy-2-[(5Z,8Z,11Z)-icosa-5,8,11-trienoyl]oxypropyl] 2-(trimethylazaniumyl)ethyl phosphate
Reactant of Route 6
Reactant of Route 6
[(2R)-3-hexadecanoyloxy-2-[(5Z,8Z,11Z)-icosa-5,8,11-trienoyl]oxypropyl] 2-(trimethylazaniumyl)ethyl phosphate

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